molecular formula C21H21N5O2 B11048760 N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-methoxybenzamide

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-methoxybenzamide

Cat. No. B11048760
M. Wt: 375.4 g/mol
InChI Key: GRXYNPIMDLTNKV-UHFFFAOYSA-N
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Description

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a pyrimidine ring, an aniline derivative, and a methoxybenzamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with 4,6-dimethylpyrimidine, the compound is synthesized through a series of condensation reactions.

    Amination: The pyrimidine derivative undergoes amination with aniline to form the intermediate compound.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3-methoxybenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with receptors or other proteins. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide
  • N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-chlorobenzamide

Uniqueness

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methoxybenzamide stands out due to its specific structural features, such as the methoxy group, which may influence its reactivity and interaction with biological targets. This uniqueness can lead to different pharmacological properties and applications compared to similar compounds.

properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-3-methoxybenzamide

InChI

InChI=1S/C21H21N5O2/c1-14-12-15(2)23-20(22-14)26-21(24-17-9-5-4-6-10-17)25-19(27)16-8-7-11-18(13-16)28-3/h4-13H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

GRXYNPIMDLTNKV-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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